molecular formula C5H7NOS2 B13941753 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one CAS No. 63114-61-4

3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one

Cat. No.: B13941753
CAS No.: 63114-61-4
M. Wt: 161.3 g/mol
InChI Key: AYIRFLKDGXPLOX-UHFFFAOYSA-N
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Description

3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one is a heterocyclic compound featuring a five-membered ring structure with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl derivatives . Another method involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at 70°C .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. Its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, make it a highly valuable compound in scientific research and drug development .

Properties

CAS No.

63114-61-4

Molecular Formula

C5H7NOS2

Molecular Weight

161.3 g/mol

IUPAC Name

3-ethyl-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C5H7NOS2/c1-2-6-4(8)3-9-5(6)7/h2-3H2,1H3

InChI Key

AYIRFLKDGXPLOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)CSC1=O

Origin of Product

United States

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